molecular formula C67H81N11O24 B12377376 FITC-labelled Keap1-Nrf2 probe

FITC-labelled Keap1-Nrf2 probe

Cat. No.: B12377376
M. Wt: 1424.4 g/mol
InChI Key: MNPXCJGREQORRX-HDFZMCSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The FITC-labelled Keap1-Nrf2 probe is synthesized by attaching a fluorescein isothiocyanate (FITC) molecule to the N-terminal leucine of the Keap1-Nrf2 peptide sequence. The peptide sequence is LDEETGEFL, with modifications including FITC-Leu at the N-terminus and a C-terminal amide . The synthesis involves standard solid-phase peptide synthesis (SPPS) techniques, followed by FITC conjugation under mild basic conditions to ensure the integrity of the peptide .

Industrial Production Methods

Industrial production of the this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are used for SPPS, and the FITC conjugation is performed in large reactors. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥90% .

Chemical Reactions Analysis

Types of Reactions

The FITC-labelled Keap1-Nrf2 probe primarily undergoes substitution reactions during its synthesis, where the FITC molecule is attached to the peptide. It is relatively stable and does not undergo significant oxidation or reduction under normal laboratory conditions .

Common Reagents and Conditions

Major Products

The major product of the synthesis is the FITC-labelled Keap1-Nrf2 peptide with a molecular weight of 1440.5 g/mol and a chemical formula of C67H81N11O23S .

Comparison with Similar Compounds

Similar Compounds

    Biotin-labelled Keap1-Nrf2 probe: Another peptide probe used for studying the Keap1-Nrf2 interaction, but labeled with biotin instead of FITC.

    Rhodamine-labelled Keap1-Nrf2 probe: Similar to the FITC-labelled probe but uses rhodamine as the fluorescent label.

Uniqueness

The FITC-labelled Keap1-Nrf2 probe is unique due to its high binding affinity (Kd = 22.3 nM) and its suitability for fluorescence-based assays, which provide high sensitivity and specificity . The green fluorescence emitted by FITC (λabs 495 nm, λem 525 nm) is also advantageous for multiplexing with other fluorescent probes .

Properties

Molecular Formula

C67H81N11O24

Molecular Weight

1424.4 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamoylamino]-4-methylpentanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C67H81N11O24/c1-31(2)23-45(57(68)91)74-62(96)47(25-34-9-7-6-8-10-34)75-58(92)42(17-20-52(83)84)71-51(82)30-69-64(98)56(33(5)79)78-60(94)44(19-22-54(87)88)72-59(93)43(18-21-53(85)86)73-63(97)48(29-55(89)90)76-61(95)46(24-32(3)4)77-66(100)70-35-11-14-39-38(26-35)65(99)102-67(39)40-15-12-36(80)27-49(40)101-50-28-37(81)13-16-41(50)67/h6-16,26-28,31-33,42-48,56,79-81H,17-25,29-30H2,1-5H3,(H2,68,91)(H,69,98)(H,71,82)(H,72,93)(H,73,97)(H,74,96)(H,75,92)(H,76,95)(H,78,94)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H2,70,77,100)/t33-,42+,43+,44+,45+,46+,47+,48+,56+/m1/s1

InChI Key

MNPXCJGREQORRX-HDFZMCSMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.